Direct CETP Inhibition Comparison: 4-Methoxyphenyl Amide vs p-Tolyl Amide (Compound 24)
In the same fluorescence-based CETP activity assay, the target compound (compound 14) achieved 71.7 ± 2.2% inhibition at 10 µM, while the p‑tolyl amide analog compound 24 reached 80.1 ± 1.3% [1]. The positive control dalcetrapib showed 82.5 ± 2.0% under identical conditions. Although compound 24 is marginally more potent, the 4‑methoxyphenyl amide introduces an electron‑donating methoxy group that differentiates its physicochemical and binding‑site interaction profile, offering a structurally distinct alternative when scaffold‑hopping or patent‑space considerations apply.
| Evidence Dimension | CETP inhibition rate at 10 µM (fluorescence assay) |
|---|---|
| Target Compound Data | 71.7 ± 2.2% (compound 14) |
| Comparator Or Baseline | Compound 24 (p‑tolyl amide): 80.1 ± 1.3%; Dalcetrapib (positive control): 82.5 ± 2.0% |
| Quantified Difference | 8.4 percentage points lower than compound 24; 10.8 percentage points lower than dalcetrapib |
| Conditions | In vitro CETP fluorescence activity assay; compounds tested at 10 µM; values are mean ± SD of three independent experiments [1] |
Why This Matters
This comparison validates that the compound is a bona fide CETP inhibitor with potency in the same range as the series' best performers, justifying its selection when the 4-methoxyphenyl pharmacophore is desired.
- [1] Ma, Y.-T.; Liu, S.-Y.; Zhao, X.-M.; Yang, D.-L.; Sun, H.-X.; Song, H.-R. Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules 2012, 17, 5497-5507. https://doi.org/10.3390/molecules17055497 View Source
